molecular formula C3H2F3NS B6307790 (Trifluoromethylthio)acetonitrile, 97% CAS No. 34033-79-9

(Trifluoromethylthio)acetonitrile, 97%

Cat. No. B6307790
CAS RN: 34033-79-9
M. Wt: 141.12 g/mol
InChI Key: PHGGITSOPYXTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Trifluoromethylthio)acetonitrile, 97% (TFMATN) is a versatile reagent used in a variety of scientific applications including organic synthesis, catalysis, and biochemistry. It is a colorless, volatile liquid with a sweet odor, and it is soluble in both organic solvents and water. TFMATN is a strong nucleophile and is used as a source of nucleophilic fluorine, sulfur, and nitrogen. Its unique properties make it an important reagent in the synthesis of many organic compounds.

Mechanism of Action

(Trifluoromethylthio)acetonitrile, 97% is a strong nucleophile and is used as a source of nucleophilic fluorine, sulfur, and nitrogen. Its nucleophilic character makes it an effective reagent in the synthesis of a wide range of organic compounds. In addition, (Trifluoromethylthio)acetonitrile, 97% is a strong base, and it can be used to deprotonate weakly acidic compounds. It can also be used to deprotonate alcohols and amines, making them more reactive.
Biochemical and Physiological Effects
(Trifluoromethylthio)acetonitrile, 97% has not been studied extensively for its biochemical and physiological effects. However, it is known to be a strong nucleophile and a strong base, and it is believed to have the potential to interact with cellular proteins and nucleic acids. It is also believed to have the potential to cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

(Trifluoromethylthio)acetonitrile, 97% has several advantages for use in laboratory experiments. It is a versatile reagent and can be used in a variety of organic synthesis reactions. It is also a strong nucleophile and a strong base, making it an effective reagent for deprotonation reactions. In addition, it is relatively stable and can be stored for extended periods of time. However, it is also volatile and can be explosive in the presence of air or other oxidizing agents.

Future Directions

There are several potential future directions for research involving (Trifluoromethylthio)acetonitrile, 97%. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to explore its use in the synthesis of novel compounds. Additionally, further research could be conducted on its use in catalysis and biochemistry. Finally, further research could be conducted on its use as a source of fluorine, sulfur, and nitrogen.

Synthesis Methods

(Trifluoromethylthio)acetonitrile, 97% can be synthesized using a variety of methods. One of the most common synthesis methods is the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with sodium cyanide (NaCN) in an aqueous solution. This reaction produces a mixture of (Trifluoromethylthio)acetonitrile, 97% and trifluoromethanesulfonamide (CF3SO2NH2). The (Trifluoromethylthio)acetonitrile, 97% can then be isolated by distillation. Other synthesis methods include the reaction of trifluoromethylsulfinyl chloride (CF3SOCl) with sodium cyanide, the reaction of trifluoromethanesulfonyl fluoride (CF3SO2F) with sodium cyanide, and the reaction of trifluoromethanesulfonyl chloride with sodium thiocyanate (NaSCN).

Scientific Research Applications

(Trifluoromethylthio)acetonitrile, 97% is used in a variety of scientific research applications. It is a versatile reagent for organic synthesis, and it is used in the synthesis of a wide range of compounds including heterocycles, natural products, and pharmaceuticals. It is also used in the synthesis of fluorinated compounds and as a source of fluorine, sulfur, and nitrogen. In addition, (Trifluoromethylthio)acetonitrile, 97% is used in catalysis and biochemistry. It can be used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of peptides. It is also used in the synthesis of peptide nucleic acids (PNAs) and as a reagent for the synthesis of amino acids and their derivatives.

properties

IUPAC Name

2-(trifluoromethylsulfanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NS/c4-3(5,6)8-2-1-7/h2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGGITSOPYXTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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